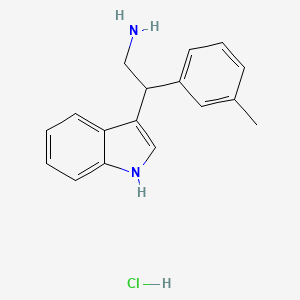
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as o-diphenylmethyl-3-indoleethylamine hydrochloride or DMIE, and it is a white crystalline powder with a melting point of 175-177°C.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride' involves the reaction of 3-methylacetophenone with indole in the presence of a base to form 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-one, which is then reduced to 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-ol using sodium borohydride. The resulting alcohol is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound.
Starting Materials
3-methylacetophenone, indole, sodium borohydride, hydrochloric acid
Reaction
Step 1: 3-methylacetophenone is reacted with indole in the presence of a base, such as potassium carbonate, to form 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-one., Step 2: The resulting ketone is reduced to 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-ol using sodium borohydride as the reducing agent., Step 3: The resulting alcohol is then reacted with hydrochloric acid to form the hydrochloride salt of the final compound, 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride.
Wirkmechanismus
The mechanism of action of 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride is not fully understood. However, it has been reported to act as a selective serotonin receptor agonist, which may contribute to its anti-inflammatory and antitumor activities. DMIE has also been shown to induce apoptosis in cancer cells, which may be another mechanism of its anticancer activity.
Biochemische Und Physiologische Effekte
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. DMIE has also been reported to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, which may be responsible for its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride in lab experiments is its potential as a lead compound for the development of novel anticancer drugs. DMIE has been shown to exhibit potent anticancer activity in vitro and in vivo, and it may represent a promising candidate for future drug development. However, one of the limitations of using DMIE in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride. One of the directions is the exploration of its potential as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the investigation of its potential as a lead compound for the development of novel antiviral drugs. Additionally, further studies are needed to elucidate the mechanism of action of DMIE and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride has been widely studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. DMIE has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-12-5-4-6-13(9-12)15(10-18)16-11-19-17-8-3-2-7-14(16)17;/h2-9,11,15,19H,10,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTQRZFRMCWOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C2=CNC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-(3-methylphenyl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

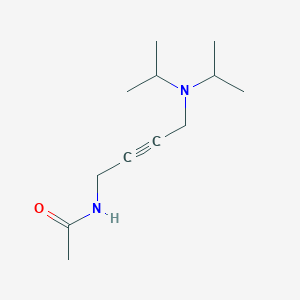
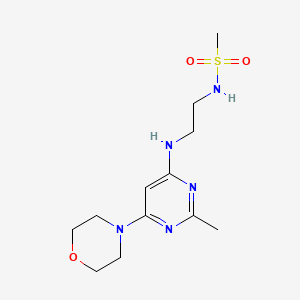
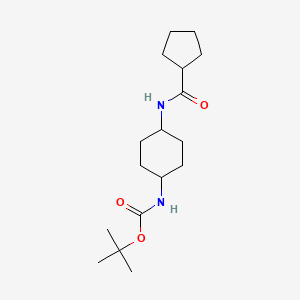
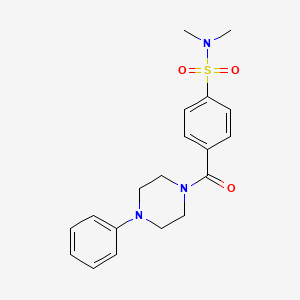
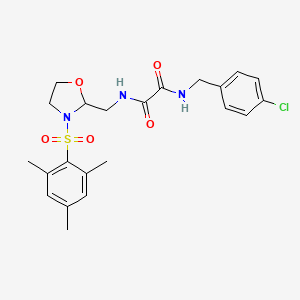
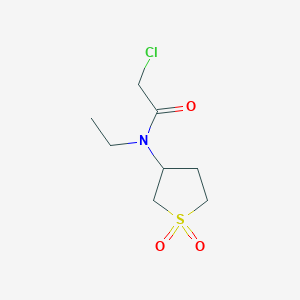
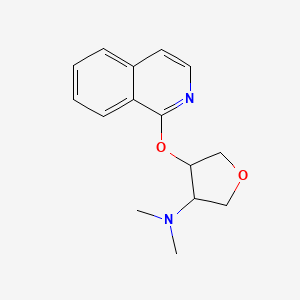
![ethyl 3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2852749.png)
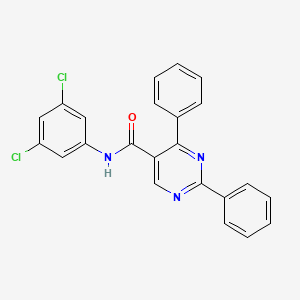
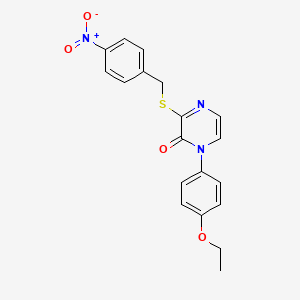
![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
![Cyclopropyl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2852754.png)
![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)